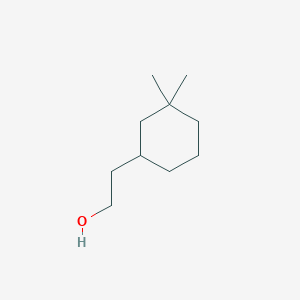

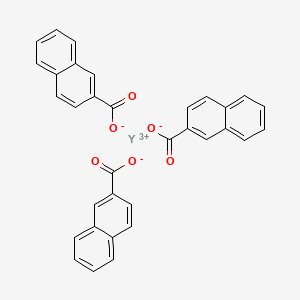

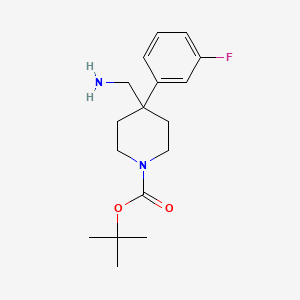

![molecular formula C8H7BrN2O B3147285 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 619331-35-0](/img/structure/B3147285.png)

7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Overview

Description

“7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the CAS Number: 446284-60-2 . It has a molecular weight of 227.06 . The IUPAC name for this compound is 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine .

Molecular Structure Analysis

The InChI code for “7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine” is 1S/C8H7BrN2O/c1-12-8-5-2-3-10-7(5)6(9)4-11-8/h2-4,10H,1H3 . The InChI key is UHQNUCQNVVRWNR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical form of “7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine” is reported to be solid . It should be stored in a dry room at normal temperature .Scientific Research Applications

Synthesis and Applications in Alkaloid Production

7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine has been utilized in the synthesis of various natural alkaloids, including variolin B and deoxyvariolin B. This process involves selective and sequential C-N, C-C, and C-O palladium-mediated functionalization, demonstrating the compound's versatility in complex organic syntheses (Baeza et al., 2010).

Antibacterial Activity

Research on the antibacterial properties of certain derivatives of this compound has been conducted. Novel 4-pyrrolidin-3-cyanopyridine derivatives, synthesized using a similar brominated pyridine compound, showed significant antimicrobial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).

Development of Heterocycles

The compound has been instrumental in synthesizing various heterocycles. For instance, its derivatives were used to develop hard-to-reach heterocycles through Fischer indole cyclization, providing a method to build a 5-bromo-7-azaindole scaffold with different substituents (Alekseyev et al., 2015).

Synthesis of Biologically Active Compounds

7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives have been used in the synthesis of biologically active compounds. For example, a practical method was developed for synthesizing 7-azaserotonin and 7-azamelatonin, starting with a similar brominated pyrrolopyridine compound (Fukuya et al., 2022).

Application in c-Met Inhibitors

Derivatives of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine have been explored as potential c-Met inhibitors. These derivatives showed strong kinase inhibition and cell inhibition, highlighting their potential in targeted cancer therapies (Liu et al., 2016).

Functionalization for Agrochemicals and Materials

Functionalization studies of similar pyrrolopyridine compounds have led to the creation of new compounds aimed at agrochemical and functional material applications. This includes the synthesis of compounds with multiple amino groups and derivatives with high fungicidal activity (Minakata et al., 1992).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine interacts with FGFRs, inhibiting their activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby blocking the activation of downstream signaling pathways .

Biochemical Pathways

The compound’s action affects the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially slowing tumor growth and progression .

Result of Action

The inhibition of FGFRs by 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine can lead to a reduction in cell proliferation and migration . In vitro studies have shown that the compound can significantly reduce the migration and invasion abilities of cancer cells .

properties

IUPAC Name |

7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEKUWDRHZZSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C2=C1C=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

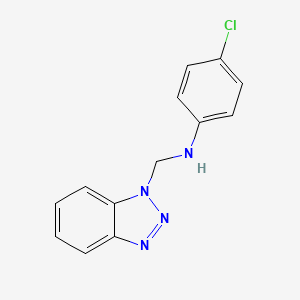

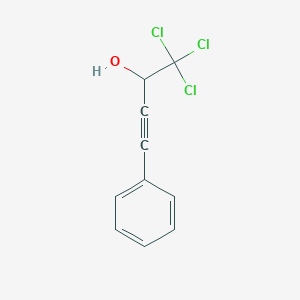

![5-Bromo-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3147208.png)

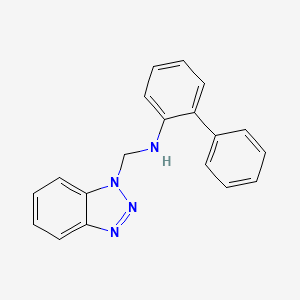

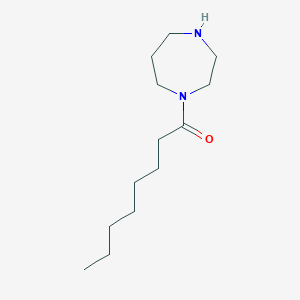

![N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B3147243.png)

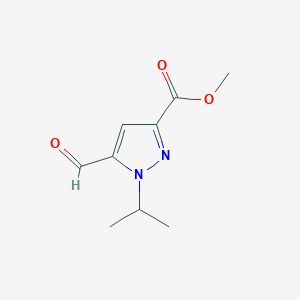

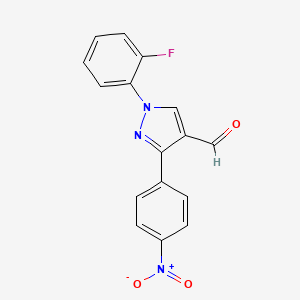

![5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3147244.png)

![Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate](/img/structure/B3147289.png)